2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-4-14(5-2)21(30)26-18-10-13(3)27-29(18)20-17-11-25-28(19(17)23-12-24-20)16-8-6-15(22)7-9-16/h6-12,14H,4-5H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJIISNYMQEGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system. Reagents such as hydrazine and aldehydes are often used under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the Ethylbutanamide Side Chain: The final step involves the coupling of the ethylbutanamide side chain to the pyrazolopyrimidine core. This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia by targeting specific kinases involved in cell signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through in vitro and in vivo models. Research suggests that it may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Such inhibition could lead to reduced symptoms in conditions like arthritis and other inflammatory diseases .
Neuroprotective Properties
Emerging evidence points to the neuroprotective effects of pyrazolo derivatives against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to modulate neuroinflammation and oxidative stress pathways is under investigation, with preliminary results indicating promising outcomes in animal models .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a closely related pyrazolo derivative exhibited IC50 values in the nanomolar range against human cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in tumor growth signaling pathways .
Case Study 2: Anti-inflammatory Mechanism
Research published in Pharmaceutical Research showed that the compound inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages, leading to decreased production of pro-inflammatory cytokines. This suggests potential therapeutic use in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting the activity of certain enzymes by binding to their active sites.
Receptor Interaction: Modulating the activity of receptors by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pyrazolo[3,4-d]pyrimidine scaffold is shared with several analogs, but variations in substituents and side chains lead to distinct physicochemical and biological profiles. Below is a comparative analysis based on synthesis routes, substituent effects, and functional group contributions:
Core Modifications and Substituent Analysis
Substituent-Driven Property Differences
- Fluorophenyl Groups: The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., phenyl in ). Fluorine’s electron-withdrawing effects could modulate π-π stacking in biological targets .
- Amide vs. Sulfonamides typically exhibit stronger acidity and solubility, which may influence pharmacokinetics .
Research Findings and Limitations
While direct pharmacological data for the target compound are unavailable, structural analogs highlight critical trends:
- Thieno-Fused Derivatives: ’s thieno-pyrimidine hybrid demonstrates that fused aromatic systems improve synthetic yields and may enhance planar stacking in crystal structures, aiding crystallography (e.g., SHELX-refined structures ).
- Lumping Strategy Relevance : ’s lumping approach groups compounds with similar cores but differing substituents, underscoring the rationale for comparing these derivatives despite functional group variations .
Key Knowledge Gaps:
- No solubility, stability, or bioactivity data are provided for the target compound.
Biological Activity
The compound 2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 333.4 g/mol. The structure features a complex arrangement of pyrazole and pyrimidine rings, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN5 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | RUPOAWILIAWVMJ-UHFFFAOYSA-N |
Biological Activity Overview
Recent studies have highlighted the antiproliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. This section summarizes key findings related to the biological activity of the compound.
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to This compound exhibit significant antiproliferative effects against several human tumor cell lines:
- Cell Lines Tested : MDA-MB-468 (breast cancer), T47D (breast cancer), and others.
- Mechanism of Action : The compound appears to induce apoptosis and halt cell cycle progression at the S phase, as evidenced by increased levels of caspase-3 in treated cells.
Case Studies
A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that certain compounds exhibited IC50 values as low as 27.66 μM against the MDA-MB231 cell line, indicating potent anticancer activity. Additionally, another derivative demonstrated an increase in apoptosis by 18.98-fold compared to control groups in MDA-MB-468 cells .
The biological activity of This compound can be attributed to several mechanisms:
- VEGFR Inhibition : Compounds in this class often act as inhibitors of vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis.
- Caspase Activation : Induction of apoptosis through caspase activation has been observed, with significant increases in caspase levels correlating with reduced cell viability.
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at specific phases, thereby preventing proliferation.
Summary Table of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Synthesis typically involves multi-step reactions, including condensation of substituted pyrazole precursors with pyrimidine intermediates. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature, and catalysts like triethylamine) to enhance yield and purity. Characterization via NMR spectroscopy and mass spectrometry is critical for structural confirmation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use 1H/13C NMR to verify substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch). Cross-referencing with crystallographic data from analogous compounds (e.g., X-ray structures in ) can validate geometry .
Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidine scaffolds?
This class exhibits anticancer, antimicrobial, and kinase-inhibitory properties. For example, fluorophenyl and pyrazole substituents enhance binding to ATP pockets in kinases. Preliminary assays (e.g., MTT for cytotoxicity) are recommended to screen activity against target cell lines .
Q. Which analytical methods are used to assess compound purity?
Reverse-phase HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) are standard. For trace impurities, LC-MS coupled with UV detection provides sensitivity. Solvent selection (e.g., acetonitrile/water gradients) must align with compound polarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. ethanol), temperature (60–120°C), and catalyst loading. Continuous flow reactors (e.g., microreactors) enhance efficiency for exothermic steps. Monitor intermediates via in-situ FTIR or UV spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., replacing 4-fluorophenyl with chlorophenyl). Use molecular docking to compare binding affinities to target proteins (e.g., kinases). Validate with kinase inhibition assays (e.g., ADP-Glo™) .
Q. How does regioselectivity impact derivatization of the pyrazolo[3,4-d]pyrimidine core?
Electrophilic substitution favors the C3 position due to electron-rich pyrazole nitrogen. For amide modifications (e.g., butanamide side chain), protect reactive sites (e.g., pyrimidine N-H) with Boc groups. Confirm regiochemistry via NOESY NMR or X-ray crystallography .
Q. What computational methods predict pharmacokinetic properties of this compound?
Use QSAR models to estimate logP (lipophilicity) and permeability. Molecular dynamics simulations assess stability in biological membranes. CYP450 inhibition assays (e.g., fluorogenic substrates) screen metabolic liabilities. Cross-validate with in vitro hepatic microsomal stability tests .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Compare experimental X-ray diffraction parameters (e.g., torsion angles, unit cell dimensions) with Density Functional Theory (DFT)-optimized structures. For flexible side chains (e.g., ethylbutanamide), analyze B-factors to identify dynamic regions .
Q. What techniques characterize reactive intermediates during oxidation/reduction reactions?
Trap transient species via low-temperature NMR or EPR spectroscopy for radical intermediates. Cyclic voltammetry identifies redox potentials, while HPLC-MS tracks reaction pathways in real time .
Methodological Guidance for Data Interpretation
- Contradictory Bioactivity Data : Cross-validate using orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability assays) .
- Synthetic Byproducts : Use preparative HPLC to isolate impurities, followed by 2D NMR for structural elucidation .
- Kinetic Solubility : Measure via nephelometry in PBS (pH 7.4) and correlate with logD values from chromatographic retention times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
